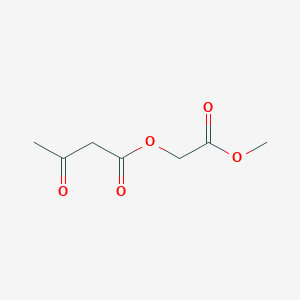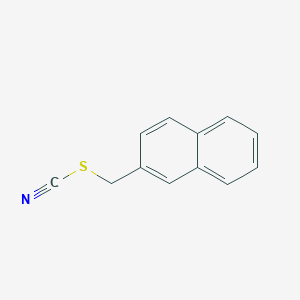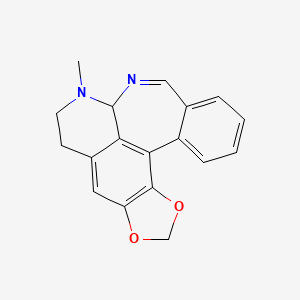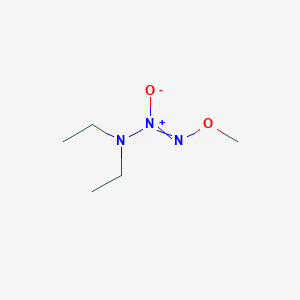![molecular formula C9H15F3O2Si B14320851 2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate CAS No. 105941-62-6](/img/structure/B14320851.png)
2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate is an organosilicon compound characterized by the presence of a trimethylsilyl group and a trifluoroacetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate typically involves the reaction of 2-[(Trimethylsilyl)methyl]prop-2-en-1-ol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2-[(Trimethylsilyl)methyl]prop-2-en-1-ol+Trifluoroacetic anhydride→2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate+Trifluoroacetic acid
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted by nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and trifluoroacetic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Acids and Bases: For hydrolysis reactions.
Oxidizing and Reducing Agents: Depending on the specific reaction, agents like potassium permanganate or lithium aluminum hydride may be used.
Major Products
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: 2-[(Trimethylsilyl)methyl]prop-2-en-1-ol and trifluoroacetic acid.
Applications De Recherche Scientifique
2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Protecting Group: The trimethylsilyl group can serve as a protecting group for alcohols and amines during multi-step synthesis.
Biological Studies: Potential use in the modification of biomolecules for studying biological processes.
Material Science: May be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action for 2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate in chemical reactions typically involves the activation of the ester bond or the trimethylsilyl group. The trifluoroacetate group can act as a leaving group in substitution reactions, while the trimethylsilyl group can stabilize intermediates or protect functional groups during synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Trimethylsilyl)methyl]prop-2-en-1-yl acetate
- 2-[(Trimethylsilyl)methyl]prop-2-en-1-yl chloride
- 2-[(Trimethylsilyl)methyl]prop-2-en-1-yl bromide
Uniqueness
2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct reactivity compared to other similar compounds. The trifluoroacetate group is a strong electron-withdrawing group, which can influence the reactivity and stability of the compound in various chemical reactions.
Propriétés
Numéro CAS |
105941-62-6 |
|---|---|
Formule moléculaire |
C9H15F3O2Si |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
2-(trimethylsilylmethyl)prop-2-enyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C9H15F3O2Si/c1-7(6-15(2,3)4)5-14-8(13)9(10,11)12/h1,5-6H2,2-4H3 |
Clé InChI |
MYWZRDJJRNMGDD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC(=C)COC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)

![Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14320797.png)
![1-[(Propan-2-yl)tellanyl]dodecane](/img/structure/B14320802.png)

![Phenol, 2-[(undecylamino)methyl]-](/img/structure/B14320808.png)
![3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione](/img/structure/B14320816.png)


![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)
![[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride](/img/structure/B14320845.png)

